2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and cellular processes.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine
Uniqueness
2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, such as the presence of both an anilino group and a pyrido[1,2-a]pyrimidine core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-12(2)9-14(8-11)19-16-15(10-22)18(23)21-6-4-5-13(3)17(21)20-16/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUVZHSUTKJLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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